(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid
Description
Properties
Molecular Formula |
C16H18BNO2 |
|---|---|
Molecular Weight |
267.1 g/mol |
IUPAC Name |
(1-benzyl-3,4-dihydro-2H-quinolin-6-yl)boronic acid |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)15-8-9-16-14(11-15)7-4-10-18(16)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,19-20H,4,7,10,12H2 |
InChI Key |
HJXVGTFKWMGNPW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CCC2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Preparation Methods
Pictet–Spengler Condensation and Bischler–Napieralski Cyclization
- The tetrahydroquinoline ring system can be synthesized via Pictet–Spengler condensation, which involves the cyclization of β-arylethylamines with aldehydes under acidic conditions, forming the heterocyclic core with high regioselectivity.
- Alternatively, the Bischler–Napieralski cyclization is employed, where β-arylethylamides are cyclized using reagents like POCl3 to form dihydroisoquinoline intermediates, which are then reduced to tetrahydroquinolines.
Asymmetric Synthesis and Protection
- Asymmetric synthesis methods have been developed to obtain enantiomerically pure tetrahydroquinoline derivatives. For example, Boc-protection of the nitrogen followed by stereoselective reductions and deprotections yields chiral intermediates.
- The Boc-protected intermediates allow for selective functionalization at other positions without affecting the nitrogen center.
Introduction of the Benzyl Group at N-1
- The N-benzyl substitution is typically introduced via alkylation of the tetrahydroquinoline nitrogen using benzyl halides or benzyl bromides under basic conditions.
- Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed on brominated tetrahydroquinoline intermediates to install benzyl or other aryl substituents at the nitrogen or aromatic positions.
Installation of the Boronic Acid Group at the 6-Position
Bromination and Subsequent Borylation
- The 6-position on the tetrahydroquinoline aromatic ring is selectively brominated using electrophilic bromination reagents, often on Boc-protected intermediates to ensure regioselectivity.
- The brominated intermediate then undergoes palladium-catalyzed borylation (e.g., Miyaura borylation) using bis(pinacolato)diboron (B2pin2) to install the boronate ester, which is subsequently hydrolyzed to the boronic acid.
Direct Borylation via C–H Activation
- Recent advances include direct C–H borylation of tetrahydroquinoline derivatives using iridium or rhodium catalysts, enabling the installation of boronic acid groups without pre-functionalization.
- These methods require careful control of reaction conditions and ligands to achieve regioselectivity at the 6-position.
Representative Synthetic Route Summary
Detailed Research Findings
- Scalability and Yields: The bromination and subsequent Suzuki coupling steps have been reported to proceed in high yields and are scalable to multi-gram quantities, which is critical for practical applications.
- Stereochemical Control: Asymmetric synthesis routes employing chiral auxiliaries and selective reductions yield enantiomerically pure intermediates, confirmed by X-ray crystallography.
- Purification and Characterization: Products are typically purified by silica gel chromatography. Characterization includes NMR (1H, 13C, 11B), HRMS, and sometimes X-ray crystallography to confirm structure and stereochemistry.
- Reaction Conditions: Use of dry, inert atmosphere conditions (e.g., glovebox or Schlenk techniques) and rigorously purified solvents is standard to ensure reproducibility and high purity.
Notes on Experimental Techniques
- Glassware is oven-dried at 160°C to remove moisture.
- Solvents such as THF, toluene, and dichloromethane are purified by distillation over drying agents and degassed before use.
- Reactions involving organolithium or Grignard reagents are conducted at low temperatures (-78°C) to control reactivity and selectivity.
- Boronic acid intermediates are sensitive to moisture and air; thus, handling under inert atmosphere is recommended.
Chemical Reactions Analysis
Types of Reactions: (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in an aqueous or organic solvent.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl or amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various molecular pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrahydroquinoline Core
Compound A : (2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)boronic Acid (CAS 1051316-42-7)
- Structural Difference : A ketone group replaces the benzyl substituent at position 2.
- Impact: The electron-withdrawing oxo group may lower the pKa of the boronic acid, enhancing its reactivity toward diols (e.g., saccharides) compared to the benzyl-substituted analog .
Compound B : (2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-6-yl)boronic Acid (CAS 1312765-94-8)
- Structural Difference: Features a tetrahydroisoquinoline core (vs. tetrahydroquinoline) with a Boc-protected amine at position 2.
- Impact: The isoquinoline scaffold may confer distinct binding interactions in biological systems, as isoquinoline derivatives are common in alkaloid-based therapeutics .
Positional Isomers of Boronic Acid
Compound C : Isoquinoline-6-boronic Acid (CAS 188861-59-8)
- Structural Difference: Boronic acid at position 6 of an isoquinoline ring (non-hydrogenated).
Phenylboronic Acid Derivatives
Compound D : (4-(Benzyloxy)phenyl)boronic Acid (CAS 146631-00-7)
- Structural Difference: A simple phenyl ring with a benzyloxy substituent, lacking the tetrahydroquinoline scaffold.
- Benzyloxy group enhances lipophilicity, though less than the benzyl-tetrahydroquinoline hybrid .
Comparative Data Table
Biological Activity
(1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on various research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 233.08 g/mol. Its structure includes a tetrahydroquinoline moiety, which is a saturated derivative of quinoline, combined with a boronic acid functionality. This combination enhances its reactivity and potential applications in medicinal chemistry.
Synthesis Methods
Several synthetic routes have been developed for (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid. Common methods include:
- Boronate Formation : Utilizing boron reagents in the presence of tetrahydroquinoline derivatives.
- Suzuki Coupling Reactions : Employing palladium catalysts to couple aryl or vinyl boronates with halogenated tetrahydroquinoline derivatives.
Biological Activity
Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities, including:
- Antinociceptive Effects : Studies have shown that compounds similar to (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid can bind effectively to mu-opioid receptors (MOR), demonstrating significant analgesic properties comparable to morphine .
Case Study: Opioid Peptidomimetics
A notable investigation into related compounds revealed that modifications to the tetrahydroquinoline scaffold can enhance binding affinity and efficacy at opioid receptors. The diastereomer 1 (4R) displayed high MOR efficacy while being a partial agonist at delta (DOR) and kappa (KOR) receptors. This suggests that (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid may also possess similar properties .
| Compound | EC50 (nM) | % Stimulation at MOR | % Stimulation at DOR | % Stimulation at KOR |
|---|---|---|---|---|
| 1 (4R) | 1.6 ± 0.3 | 81 ± 2 | 16 ± 2 | 22 ± 2 |
| Morphine | 194 ± 21 | 57 ± 5 | nt | nt |
Neurotoxicity and Parkinson's Disease Implications
Research has also examined the neurotoxic effects of related compounds like 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), which may provide insights into the biological activity of (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid. In studies involving L-DOPA-induced changes in dopamine metabolism in rat models, it was found that both acute and chronic administration of 1BnTIQ significantly altered dopamine release dynamics and caspase-3 activity in the hippocampus . These findings indicate potential implications for neurodegenerative diseases such as Parkinson's disease.
The mechanisms through which (1-Benzyl-1,2,3,4-tetrahydroquinolin-6-yl)boronic acid exerts its biological effects are still under investigation. However, preliminary studies suggest that:
- Opioid Receptor Interaction : The compound may interact with opioid receptors in a manner similar to established opioid analgesics.
- Dopaminergic Pathways : Its effects on dopamine metabolism suggest potential interactions with dopaminergic signaling pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
